molecular formula C12H18N6O3 B14443509 Arginine-4-nitroanilide CAS No. 76847-45-5

Arginine-4-nitroanilide

Cat. No.: B14443509
CAS No.: 76847-45-5
M. Wt: 294.31 g/mol
InChI Key: TWYRZWVFWYSNBU-UHFFFAOYSA-N
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Description

Arginine-4-nitroanilide is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for various proteolytic enzymes, such as trypsin, amidase, and balterobin. When hydrolyzed, it releases 4-nitroaniline, which can be detected colorimetrically, making it a valuable tool in enzyme activity assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arginine-4-nitroanilide can be synthesized through the acylation of 4-nitroaniline with arginine derivatives. The reaction typically involves the use of protecting groups to ensure selective acylation and may require catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is often produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. This hydrolysis breaks the bond between the arginine and 4-nitroaniline moieties, releasing 4-nitroaniline .

Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous solutions at specific pH levels, depending on the enzyme used. Common reagents include buffers to maintain the desired pH and enzyme solutions to catalyze the reaction .

Major Products Formed: The primary product of the hydrolysis reaction is 4-nitroaniline, which can be detected using colorimetric methods .

Mechanism of Action

Arginine-4-nitroanilide exerts its effects through enzymatic hydrolysis. Proteolytic enzymes, such as trypsin, cleave the bond between the arginine and 4-nitroaniline moieties. This reaction releases 4-nitroaniline, which can be quantified colorimetrically. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Uniqueness: Arginine-4-nitroanilide is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain proteolytic enzymes. This specificity makes it a valuable tool in enzyme activity assays and in studying enzyme-substrate interactions .

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYRZWVFWYSNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998161
Record name N-(4-Nitrophenyl)argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76847-45-5
Record name Arginine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076847455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Nitrophenyl)argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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